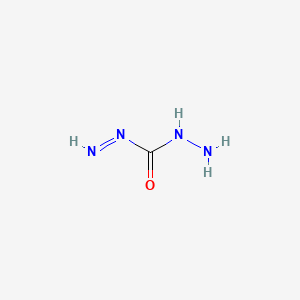

Diazenecarboxylic acid, hydrazide

Beschreibung

Introduction to Diazenecarboxylic Acid Hydrazide

Historical Context and Discovery

The discovery of diazenecarboxylic acid hydrazide is rooted in the mid-20th century advancements in synthetic organic chemistry, particularly within the field of hydrazide derivatives. While the exact date of its first synthesis remains undocumented in publicly available literature, its development parallels the broader exploration of hydrazides for applications in coordination chemistry and pharmaceutical intermediates. Early research on simpler hydrazides, such as formylhydrazine (CH₄N₂O), laid the groundwork for understanding the reactivity and stability of nitrogen-nitrogen bonded systems. The compound likely emerged from efforts to synthesize structurally complex hydrazides capable of acting as ligands or precursors for heterocyclic compounds.

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for diazenecarboxylic acid hydrazide derives from its functional groups. The parent structure, diazenecarboxylic acid, consists of a carboxylic acid group (-COOH) adjacent to a diazene moiety (-N=N-). Replacement of the hydroxyl (-OH) group with a hydrazine (-NHNH₂) group yields the hydrazide derivative.

Systematic Name :

Hydrazinecarboxamide (based on substituent prioritization rules)

Alternative Name :

Diazenecarbohydrazide

The molecular formula, inferred from structural analysis, is CH₄N₄O , with a molecular weight of 88.07 g/mol .

| Property | Value |

|---|---|

| CAS Registry Number | 33222-51-4 |

| Molecular Formula | CH₄N₄O |

| IUPAC Name | Hydrazinecarboxamide |

| Functional Groups | Diazene (-N=N-), Hydrazide (-CONHNH₂) |

Position in Hydrazide and Carboxylic Acid Derivatives Taxonomy

Diazenecarboxylic acid hydrazide occupies a unique niche in chemical taxonomy due to its dual functionality:

Hydrazide Classification

Hydrazides are carboxylic acid derivatives where the hydroxyl group is replaced by a hydrazine moiety. This compound fits within this category, sharing structural similarities with:

- Formylhydrazine (CH₄N₂O): A simpler analog lacking the diazene group.

- 4-Hydroxybenzoic acid hydrazide (C₇H₈N₂O₂): An aromatic hydrazide with a phenolic substituent.

Diazene Derivatives

The presence of the -N=N- group classifies it as a diazene derivative, a class known for roles in coordination chemistry and redox reactions. Unlike azo compounds (-N=N- linking aryl groups), diazenes in this context are characterized by aliphatic or mixed bonding environments.

Comparative Taxonomy Table

This compound’s bifunctional nature enables diverse reactivity, positioning it as a versatile intermediate in synthetic organic chemistry. Its taxonomy underscores intersections between hydrazide chemistry and diazene-based coordination systems, offering pathways for novel compound development.

Eigenschaften

CAS-Nummer |

33222-51-4 |

|---|---|

Molekularformel |

CH4N4O |

Molekulargewicht |

88.07 g/mol |

IUPAC-Name |

1-amino-3-iminourea |

InChI |

InChI=1S/CH4N4O/c2-4-1(6)5-3/h2H,3H2,(H,5,6) |

InChI-Schlüssel |

WFJFGMLKAISFOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(NN)N=N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diazenecarboxylic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of diazenecarboxylic acid with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

Diazenecarboxylic acid+Hydrazine→Diazenecarboxylic acid, hydrazide

Another method involves the use of acyl hydrazides, which can be prepared from aldehydes and azodicarboxylates. This method allows for the formation of various hydrazide derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Diazenecarboxylic acid, hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can lead to the formation of hydrazones.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include oxadiazoles, hydrazones, and various substituted hydrazides .

Wissenschaftliche Forschungsanwendungen

Chemistry

Diazenecarboxylic acid, hydrazide serves as a building block for synthesizing heterocyclic compounds such as oxadiazoles. These compounds have significant applications in materials science and drug development due to their diverse chemical reactivity .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can demonstrate activity against various microorganisms and cancer cell lines. For instance, certain hydrazone derivatives have been tested for their cytotoxic effects on human cancer cell lines, including lung (NCI-H460), colon (COLO 205), and breast cancers (MCF-7) .

Medicine

In the medical field, this compound is explored for its potential use as:

- Antimicrobial Agents : Its derivatives are being studied for effectiveness against bacterial strains, including multidrug-resistant organisms.

- Antitubercular Agents : The compound is part of ongoing investigations aimed at developing new treatments for tuberculosis .

Industrial Applications

The compound finds utility in various industrial applications due to its reactivity:

- Polymer Synthesis : It is used in creating polymers and advanced materials that benefit from the compound's ability to form stable derivatives.

- Adhesives and Coatings : this compound acts as a curing agent in epoxy resins and acrylic paints, enhancing their mechanical properties .

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of synthesized hydrazone derivatives of diazenecarboxylic acid against a panel of microorganisms. Results indicated significant antibacterial activity against strains such as MRSA .

- Anticancer Research : Another investigation focused on the cytotoxicity of diazenecarboxylic acid derivatives against various cancer cell lines. The findings revealed potent inhibitory effects on cell viability in lung and breast cancer models .

- Industrial Application : In the context of polymer chemistry, diazenecarboxylic acid has been successfully utilized as a curing agent in epoxy formulations, improving the durability and performance of coatings used in automotive applications .

Wirkmechanismus

The mechanism of action of diazenecarboxylic acid, hydrazide involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, being activated by enzymatic reactions to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Hydrazide compounds share the –CONHNH₂ functional group but differ in their core structures and substituents:

Key Research Findings

- This compound : Derivatives like 2-(6-methyl-4-pyrimidinyl)hydrazide are intermediates in synthesizing downstream pharmaceuticals .

- Benzoic acid hydrazide : Chalcone-hydrazide hybrids show enhanced antitubercular potency .

- 2-Thiophenecarboxylic acid hydrazide: Critical in differentiating non-tuberculous mycobacteria via TCH media .

- Quinoline-3-carboxylic acid hydrazide: DFT studies correlate electronic properties with antibacterial efficacy .

Biologische Aktivität

Diazenecarboxylic acid, hydrazide is a compound that falls within the broader category of hydrazides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Overview of Hydrazides

Hydrazides are organic compounds characterized by the presence of a hydrazine functional group (–NH–NH2) attached to a carbonyl group. They exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against bacteria, fungi, and viruses.

- Antioxidant : Capable of scavenging free radicals.

- Anticancer : Potential to inhibit cancer cell growth.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of hydrazide derivatives. A systematic review indicated that hydrazide-hydrazone compounds demonstrate potent antibacterial activity against various pathogens, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A study evaluated several hydrazide derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 19 | E. coli | 12.5 |

| 19 | S. aureus | 6.25 |

| 21 | B. subtilis | 10 |

| 21 | K. pneumoniae | 12.5 |

Compound 19 exhibited superior activity compared to ampicillin against both E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics .

The antibacterial mechanism was investigated through molecular docking studies, revealing that these compounds interact strongly with DNA gyrase, an essential enzyme for bacterial DNA replication. For instance, compound 21 showed an IC50 value of 19.32 µM compared to ciprofloxacin's IC50 of 26.43 µM, suggesting a promising alternative for antibiotic development .

Antioxidant Activity

Hydrazides also exhibit significant antioxidant properties. A study focusing on hydrazide-containing fused azaisocytosines reported their ability to scavenge free radicals effectively.

Antioxidant Efficacy Data

The antioxidant activity was measured using various assays:

| Compound | DPPH Scavenging (%) | NO Scavenging (%) | H2O2 Scavenging (%) |

|---|---|---|---|

| 9 | >90 | >80 | >75 |

| 3 | 85 | >75 | >70 |

These results indicate that compounds like 9 and 3 possess antioxidant capabilities comparable to well-known antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) .

Anticancer Activity

Emerging research suggests that hydrazides may also exhibit anticancer properties. A recent investigation into hydrazide derivatives identified several candidates with cytotoxic effects against various cancer cell lines.

Cytotoxicity Data

The cytotoxicity was evaluated in vitro using different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (breast cancer) | 25 |

| B | HeLa (cervical cancer) | 30 |

These findings indicate that certain hydrazide derivatives can inhibit cancer cell proliferation effectively, positioning them as potential candidates for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing diazenecarboxylic acid hydrazide derivatives?

The most common method involves hydrazinolysis of carboxylic acid esters or acyl halides. For example, reacting carboxylic acid derivatives (e.g., acyl chlorides) with hydrazine hydrate under reflux in ethanol yields hydrazides. Alternative routes include condensation with aldehydes or ketones to form Schiff base derivatives, as demonstrated in the synthesis of ferulic acid hydrazide MAO-B inhibitors . Optimization of solvent systems (e.g., dioxane for cyclic anhydrides) and catalysts (e.g., sodium acetate) is critical for achieving high yields .

Q. How are hydrazide derivatives characterized structurally?

Key techniques include:

- IR spectroscopy : Detection of N–H stretching (3100–3300 cm⁻¹) and C=O bands (1640–1680 cm⁻¹).

- ¹H/¹³C NMR : Identification of hydrazide NH protons (δ 8–10 ppm) and carbonyl carbons (δ 160–170 ppm).

- Chromatography-mass spectrometry (LC-MS/MS) : Used to confirm molecular weights and fragmentation patterns, particularly for modified hydrazides like benzoic acid hydrazide derivatives .

Q. What in vitro assays are used to evaluate hydrazide bioactivity?

- Enzyme inhibition : For MAO-B inhibitors, assays measure IC₅₀ values using spectrophotometric detection of enzymatic products (e.g., ferulic acid hydrazide derivatives showed IC₅₀ = 0.3 μM for myeloperoxidase) .

- Antimicrobial testing : Broth microdilution against S. aureus and E. coli to determine minimum inhibitory concentrations (MICs) .

- Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents for triazoloquinazoline derivatives .

Advanced Research Questions

Q. How can computational methods enhance the design of hydrazide-based enzyme inhibitors?

Molecular docking and density functional theory (DFT) calculations predict binding affinities and reactive sites. For example, ferulic acid hydrazide derivatives were docked into MAO-B active sites to optimize substituent placement, revealing key π-π interactions and hydrogen bonding with FAD cofactors . MD simulations further assess stability of inhibitor-enzyme complexes over time .

Q. What strategies resolve contradictions in reaction mechanisms for hydrazide cyclization?

Mechanistic ambiguities (e.g., competing hydrolysis vs. condensation pathways) are addressed via:

- Isotopic labeling : Tracking oxygen/nitrogen sources in intermediates.

- Kinetic studies : Monitoring reaction progress under varied conditions (pH, temperature).

- Control experiments : Isolating intermediates (e.g., hydrazide 15 in acetic acid reactions) to confirm dominant pathways .

Q. How does crystallography aid in understanding hydrazide solid-state properties?

Single-crystal X-ray diffraction (performed with SHELXL) resolves molecular packing and hydrogen-bonding networks. For example, hydrazide nucleating agents in poly(lactic acid) showed planar arrangements that enhance polymer crystallization rates. Data refinement requires high-resolution (<1.0 Å) datasets to model disorder or twinning .

Q. What advanced spectroscopic techniques probe hydrazide-protein interactions?

- LC-MS/MS peptide mapping : Identifies covalent modification sites (e.g., benzoic acid hydrazide binding to myeloperoxidase heme groups) .

- Fluorescence quenching : Measures binding constants (e.g., Thr-Val-Thr dansyl hydrazide binding to AT-rich DNA via fluorescence polarization) .

Methodological Considerations

Q. How are reaction conditions optimized for hydrazide functionalization?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility for acylation reactions.

- Catalyst selection : HCl or acetic acid accelerates Schiff base formation, while metal-free conditions reduce side products .

- Temperature control : Low temperatures (0–5°C) prevent decomposition during sensitive steps (e.g., anhydride reactions) .

Q. What analytical challenges arise in hydrazide purity assessment?

Hydrazides often form hydrates or solvates, complicating melting point and elemental analysis. Purity is best confirmed via:

Q. How do substituents influence hydrazide reactivity and bioactivity?

Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilicity at the carbonyl carbon, improving nucleophilic attack efficiency. Conversely, bulky substituents (e.g., piperazine in 3-(4-methyl-piperazin-1-yl)-propionic acid hydrazide) reduce cytotoxicity while maintaining enzyme affinity . Quantitative structure-activity relationship (QSAR) models correlate logP and Hammett constants with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.